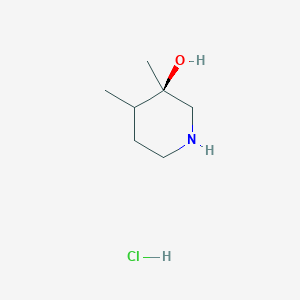
5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one is a heterocyclic compound that contains both pyrimidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyluracil with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole and pyrimidine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the triazole or pyrimidine rings .
Scientific Research Applications
5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and antiviral agent.
Mechanism of Action
The mechanism of action of 5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The triazole ring is known to interact with metal ions, which can play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-nitroimidazole: Another heterocyclic compound with similar structural features.
2-methyl-4(5)-nitroimidazole: Shares the imidazole ring but differs in the position and type of substituents.
Uniqueness
The uniqueness of 5-methyl-4-(1,2,4-triazol-1-yl)-pyrimidin-2-(1H)-one lies in its combined pyrimidine and triazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H5N5O |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
5-methylidene-4-(1,2,4-triazol-1-yl)pyrimidin-2-one |
InChI |
InChI=1S/C7H5N5O/c1-5-2-9-7(13)11-6(5)12-4-8-3-10-12/h2-4H,1H2 |
InChI Key |
YRUOXNGMWLULNW-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=NC(=O)N=C1N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


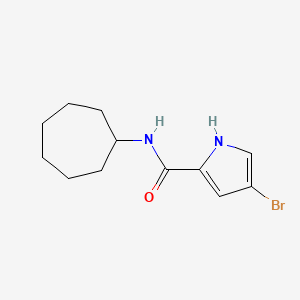
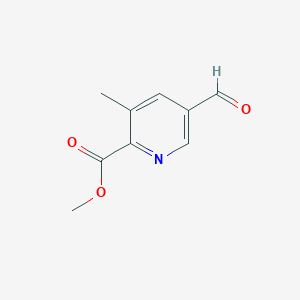



![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)
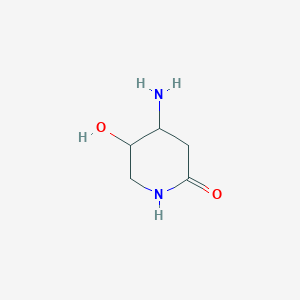
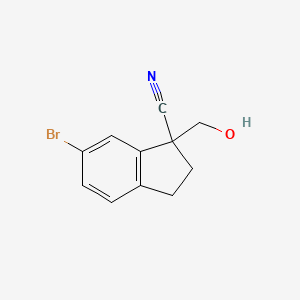
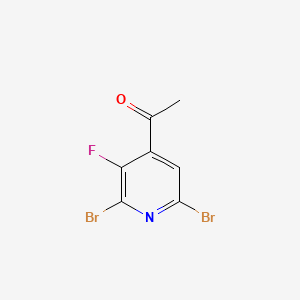
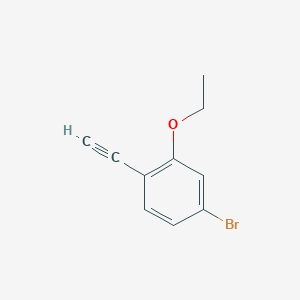
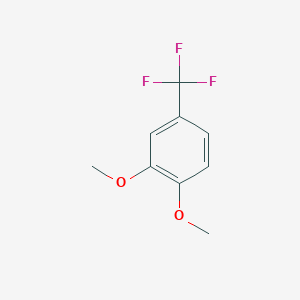
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)

